Quetiapine-d8 hemifumarate is synthesized from quetiapine, which is derived from dibenzo[b,f][1,4]thiazepine. The compound falls under the classification of atypical antipsychotics and is specifically utilized for research purposes, including metabolic studies and pharmacological investigations.
The synthesis of quetiapine-d8 hemifumarate involves several steps:
The synthesis typically involves refluxing the reactants in an organic solvent such as methanol or xylene. The reaction conditions are optimized for temperature and time to maximize yield and purity .
Quetiapine-d8 hemifumarate has a complex molecular structure characterized by its dibenzo[b,f][1,4]thiazepine core. The deuteration at specific positions allows for differentiation in mass spectrometry analyses.
The primary chemical reactions involved in the synthesis of quetiapine-d8 hemifumarate include:
Each reaction step is monitored for completion using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity levels (typically above 98%) before proceeding to the next step .
Quetiapine acts primarily as an antagonist at various neurotransmitter receptors in the brain, including dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps balance neurotransmitter levels, alleviating symptoms associated with psychotic disorders.
Upon administration, quetiapine-d8 hemifumarate undergoes metabolism primarily in the liver, where it converts into active metabolites such as 7-hydroxyquetiapine and quetiapine carboxylic acid. These metabolites play a significant role in its therapeutic effects and are crucial for pharmacokinetic studies .
Quetiapine-d8 hemifumarate has several scientific applications:
Quetiapine-d8 hemifumarate (CAS 1435938-24-1) is a deuterated analog of the atypical antipsychotic quetiapine hemifumarate. Its molecular formula is C₂₅H₂₁D₈N₃O₆S, with a molecular weight of 507.63 g/mol [3] [8] [9]. The compound features eight deuterium atoms strategically incorporated at the aliphatic carbon positions of the piperazinyl-ethanol side chain: specifically, four deuterium atoms replace hydrogen at each of the two -CH₂- groups adjacent to the nitrogen atoms (positions C9 and C10) [3] [8]. This isotopic labeling, confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), retains the stereoelectronic properties of the parent molecule while introducing a distinct mass signature for analytical differentiation.
The hemifumarate counterion (stoichiometry 1:0.5) forms an ionic complex with the quetiapine-d8 base, enhancing crystallinity and stability. Structural validation employs tandem techniques including LC-MS/MS, which identifies the characteristic m/z shift of +8 Da compared to non-deuterated quetiapine [3] [4]. Deuterium labeling primarily serves as an internal standard in mass spectrometry, mitigating matrix effects and enabling precise quantification of quetiapine in biological matrices [3] [8].
Table 1: Structural Attributes of Quetiapine-d8 Hemifumarate
Attribute | Specification |
---|---|
Molecular Formula | C₂₅H₂₁D₈N₃O₆S |
Molecular Weight | 507.63 g/mol |
Deuterium Positions | Piperazinyl-ethanol side chain (C9/C10 -CH₂- groups) |
Counterion Stoichiometry | Hemifumarate (1:0.5) |
Key Analytical Applications | LC-MS/MS, GC-MS, isotope dilution methods |
Deuteration induces minimal alterations to quetiapine’s chemical behavior while enabling analytical discrimination:
Table 3: Key Comparative Parameters
Parameter | Quetiapine-d8 Hemifumarate | Quetiapine Hemifumarate |
---|---|---|
Molecular Weight | 507.63 g/mol | 499.55 g/mol |
Plasma AUC0→∞ | 98–102% of reference | Reference = 100% [2] |
D₂ Receptor pIC₅₀ | 6.33 | 6.33 [4] |
Primary Metabolic Pathway | CYP3A4 oxidation | CYP3A4 oxidation |
Key Spectral Shift (MS) | m/z +8 Da | Baseline m/z |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7